Cas no 10050-89-2 (1,4-Benzenediamine,N4-[[4-(dimethylamino)phenyl]methylene]-N1,N1-dimethyl-)

1,4-Benzenediamine,N4-[[4-(dimethylamino)phenyl]methylene]-N1,N1-dimethyl- structure
10050-89-2 structure
Product Name:1,4-Benzenediamine,N4-[[4-(dimethylamino)phenyl]methylene]-N1,N1-dimethyl-
CAS No:10050-89-2
MF:C17H21N3
MW:267.368743658066
CID:180055
PubChem ID:307157
Update Time:2025-04-19

1,4-Benzenediamine,N4-[[4-(dimethylamino)phenyl]methylene]-N1,N1-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 1,4-Benzenediamine,N4-[[4-(dimethylamino)phenyl]methylene]-N1,N1-dimethyl-
    • 4-[[4-(dimethylamino)phenyl]iminomethyl]-N,N-dimethylaniline
    • 4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylanil
    • 4-[(E)-(4-DIMETHYLAMINOPHENYL)IMINOMETHYL]-N,N-DIMETHYLANILINE,4'-[[1,4'-DIMETHYL-2'-PROPYL(2,6'-BI-1H-BENZIMIDAZOL)-1'...
    • 4-Dimethylamino-benzaldehyd-(4-dimethylamino-phenylimin)
    • 4-dimethylamino-benzaldehyde-(4-dimethylamino-phenylimine)
    • 4-N,N-dimethylaminobenzylidene-4'-N,N-dimethylaminoaniline
    • AC1L7AC6
    • HMS2275K20
    • N.N-Dimethyl-N'-(4-dimethylamino-benzal)-p-phenylendiamin
    • N-< 4-(dimethylamino)benzylidene> -4-(dimethylamino)aniline
    • NSC204942
    • 10050-89-2
    • 4-[[4-(dimethylamino)phenyl]iminomethyl]-N,N-dimethyl-aniline
    • n1-(4-(dimethylamino)benzylidene)-n4,n4-dimethylbenzene-1,4-diamine
    • SCHEMBL11038737
    • SR-01000195292
    • 4-((e)-(4-dimethylaminophenyl)iminomethyl)-n,n-dimethylaniline
    • MLS000104443
    • FT-0652679
    • SMR000054378
    • [4-[(E)-(4-dimethylaminophenyl)imino-methyl]-phenyl]-dimethyl-amine
    • 4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline
    • A800220
    • 4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-N,N-dimethylaniline
    • DTXSID30308561
    • CHEMBL1970265
    • SR-01000195292-1
    • NSC-204942
    • Inchi: 1S/C17H21N3/c1-19(2)16-9-5-14(6-10-16)13-18-15-7-11-17(12-8-15)20(3)4/h5-13H,1-4H3/b18-13+
    • InChI Key: KAUNTOUDFKIOEK-QGOAFFKASA-N
    • SMILES: N(C)(C)C1C=CC(/C=N/C2C=CC(=CC=2)N(C)C)=CC=1

Computed Properties

  • Exact Mass: 267.17373
  • Monoisotopic Mass: 267.174
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 18.8Ų

Experimental Properties

  • Density: 0.98
  • Boiling Point: 432.3°Cat760mmHg
  • Flash Point: 215.2°C
  • Refractive Index: 1.544
  • PSA: 18.84
  • LogP: 3.56920
Recommended suppliers
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent